3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester
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Overview
Description
3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C17H26BNO4Cl, and it has a molecular weight of 361.67 g/mol .
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that involves the removal of a boron group from the molecule . This process is crucial in the formation of carbon-carbon bonds in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, particularly in the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .
Action Environment
The action of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the reaction environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Boronic acids and their esters are known to be involved in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction
Cellular Effects
It is known that boronic acids can interact with cell-surface carbohydrates, which may cause toxicity and inflammatory properties .
Molecular Mechanism
Boronic acids and their esters are known to undergo hydrolysis and transesterification with other diols .
Temporal Effects in Laboratory Settings
It is known that boronic esters are not completely stable and may undergo hydrolysis .
Metabolic Pathways
Boronic acids and their esters are known to interact with diols, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that boronic acids can interact with cell-surface carbohydrates, which could potentially affect its localization or accumulation .
Subcellular Localization
It is known that boronic acids can interact with cell-surface carbohydrates, which could potentially affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Borylation: The protected amino phenyl compound is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic acid pinacol ester group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or aryl-vinyl compounds.
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino compound.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Triethylamine, potassium acetate, and sodium carbonate are commonly used bases.
Oxidizing Agents: Hydrogen peroxide and sodium perborate are used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Free Amino Compounds: Formed by deprotection of the BOC group.
Phenols: Formed by oxidation of the boronic acid pinacol ester group.
Scientific Research Applications
3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(N-BOC-Amino)phenylboronic acid pinacol ester: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
4-(N-BOC-Amino)phenylboronic acid pinacol ester: The amino group is positioned differently, affecting its reactivity and applications.
5-Indoleboronic acid pinacol ester: Contains an indole ring instead of a phenyl ring, leading to different chemical properties and applications.
Uniqueness
3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is unique due to the presence of both the BOC-protected amino group and the chlorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-11(8-12(19)10-13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXATTIEEWHUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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